3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester
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Overview
Description
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is a chemical compound with the molecular formula C12H21NO2. It is a key intermediate in the synthesis of pregabalin, a medication used for the relief of neuropathic pain . This compound is characterized by its cyano group, ethyl group, and methyl group attached to a hexanoic acid ethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester typically involves the reaction of 3-cyano-5-methylhexanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of an acid catalyst to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of immobilized enzymes to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Commonly carried out using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-Cyano-3-ethyl-5-methylhexanoic acid.
Reduction: 3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the synthesis of pregabalin, which is used to treat neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is primarily related to its role as an intermediate in the synthesis of pregabalin. Pregabalin binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters and thereby alleviating neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-methylhexanoic acid: Similar structure but lacks the ethyl ester group.
3-Amino-3-ethyl-5-methylhexanoic acid ethyl ester: Formed by the reduction of the cyano group.
3-Cyano-3-ethyl-5-methylhexanoic acid: Formed by the hydrolysis of the ester group
Uniqueness
3-Cyano-3-ethyl-5-methylhexanoic acid ethyl ester is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of pregabalin. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry .
Properties
CAS No. |
90355-26-3 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 3-cyano-3-ethyl-5-methylhexanoate |
InChI |
InChI=1S/C12H21NO2/c1-5-12(9-13,7-10(3)4)8-11(14)15-6-2/h10H,5-8H2,1-4H3 |
InChI Key |
UBWWPLQZQRSBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)(CC(=O)OCC)C#N |
Origin of Product |
United States |
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